3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of an ethoxybenzenesulfonyl group, a methyl group, and a propyl group attached to a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxybenzenesulfonyl Intermediate: The ethoxybenzenesulfonyl chloride is prepared by reacting 4-ethoxybenzenesulfonyl chloride with an appropriate base such as sodium hydroxide.
Quinoline Core Formation: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Final Coupling: The ethoxybenzenesulfonyl intermediate is then coupled with the quinoline core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
6-methylquinoline: A simpler quinoline derivative with similar core structure.
1-propyl-1,4-dihydroquinolin-4-one: A related compound with a different substitution pattern.
Uniqueness
3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxybenzenesulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(3)6-11-19(18)22)27(24,25)17-9-7-16(8-10-17)26-5-2/h6-11,13-14H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLKWFABLSNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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